4-Acetyl-2-fluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNHQAOIXWUFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626042 | |
| Record name | 4-Acetyl-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214760-18-6 | |
| Record name | 4-Acetyl-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 4 Acetyl 2 Fluorobenzonitrile
Established Synthetic Routes and Precursors
Carbonyl Functionalization Strategies
A common and effective method for introducing the acetyl group onto an aromatic ring is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the use of acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. For the synthesis of 4-Acetyl-2-fluorobenzonitrile, a plausible precursor would be 3-fluorobenzonitrile. The acylation would be directed to the position para to the nitrile group due to the ortho,para-directing effect of the fluorine atom and the meta-directing effect of the nitrile group.
Another strategy involves the oxidation of a corresponding ethyl group. If a precursor such as 4-ethyl-2-fluorobenzonitrile (B6153028) were available, it could be oxidized to the desired acetophenone. However, this route is generally less direct than Friedel-Crafts acylation.
Nitrile Group Introduction Methodologies
The introduction of the nitrile group is a cornerstone of many synthetic pathways leading to this compound. The Sandmeyer reaction is a classic and reliable method, which involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide. In this context, 4-amino-3-fluoroacetophenone would be a key intermediate. This precursor would undergo diazotization with nitrous acid, and the resulting diazonium salt would then be reacted with a cyanide source to yield the target molecule.
A more modern and widely used approach is the palladium-catalyzed cyanation of aryl halides. This cross-coupling reaction offers a milder and often more efficient alternative to the Sandmeyer reaction. A suitable precursor for this method would be a halogenated 3-fluoroacetophenone, such as 4-bromo-3-fluoroacetophenone or 4-iodo-3-fluoroacetophenone. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide or potassium hexacyanoferrate(II).
Fluorination Techniques in Aromatic Systems
The incorporation of a fluorine atom onto the aromatic ring can be achieved through various methods. One common strategy is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a precursor with a leaving group (such as a nitro or chloro group) at the 2-position and an activating group (like the acetyl or nitrile group) could be treated with a fluoride (B91410) source, such as potassium fluoride, to introduce the fluorine atom.
Alternatively, the Balz-Schiemann reaction provides a route to introduce fluorine from an amino group. This involves the thermal decomposition of a diazonium fluoroborate salt, which can be prepared from the corresponding aniline. For the synthesis of this compound, this would entail starting with an appropriately substituted aminobenzonitrile or aminoacetophenone.
Multi-step Synthetic Sequences
Given the trifunctional nature of this compound, its synthesis invariably involves a multi-step sequence. The order of the reactions is crucial to manage the directing effects of the substituents and to avoid unwanted side reactions. A logical and commonly employed sequence starts with a commercially available, appropriately substituted benzene (B151609) derivative and proceeds with the sequential introduction of the remaining functional groups.
One plausible multi-step synthesis is outlined below:
Friedel-Crafts Acylation: Starting with 3-fluorotoluene, a Friedel-Crafts acylation with acetyl chloride and aluminum chloride would likely yield 4-acetyl-2-fluorotoluene.
Bromination: The methyl group of 4-acetyl-2-fluorotoluene can be brominated using a radical initiator like N-bromosuccinimide (NBS) to form 4-acetyl-1-(bromomethyl)-2-fluorobenzene.
Cyanation: The benzylic bromide can then be converted to the nitrile through nucleophilic substitution with a cyanide salt, such as sodium cyanide, to afford this compound.
An alternative and potentially more convergent approach involves a palladium-catalyzed cross-coupling reaction as the key step for introducing the nitrile group. A synthesis of the isomeric 4-acetyl-3-fluorobenzonitrile (B1445392) has been reported with a high yield using such a strategy, starting from 1-(4-bromo-2-fluorophenyl)ethanone and employing a palladium catalyst. chemicalbook.com A similar approach for this compound would likely involve the palladium-catalyzed cyanation of 1-(4-bromo-3-fluorophenyl)ethanone.
Advanced Synthetic Approaches and Innovations
While traditional multi-step syntheses are effective, there is a continuous drive towards developing more efficient, sustainable, and innovative synthetic methods.
Catalytic Systems in this compound Synthesis
The development of advanced catalytic systems has significantly impacted the synthesis of complex aromatic compounds. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions are of paramount importance. Modern catalyst systems, often employing sophisticated phosphine ligands, allow for the cyanation of aryl chlorides and bromides under milder conditions and with lower catalyst loadings. This is particularly advantageous as aryl chlorides are often more readily available and less expensive than their bromo or iodo counterparts. The use of pre-catalysts, which are stable and easily handled, can also improve the reproducibility and efficiency of these reactions.
Furthermore, advancements in C-H activation chemistry could potentially offer a more direct route to this compound, avoiding the need for pre-functionalized starting materials. While not yet established for this specific molecule, direct C-H acylation or cyanation of a fluorinated aromatic precursor could represent a future, more atom-economical synthetic strategy.
The table below summarizes some of the key reactions and precursors discussed:
| Reaction Type | Starting Material | Key Reagents | Product |
| Friedel-Crafts Acylation | 3-Fluorobenzonitrile | Acetyl chloride, AlCl₃ | This compound |
| Sandmeyer Reaction | 4-Amino-3-fluoroacetophenone | 1. NaNO₂, HCl 2. CuCN | This compound |
| Palladium-catalyzed Cyanation | 4-Bromo-3-fluoroacetophenone | Pd catalyst, ligand, cyanide source | This compound |
Optimization of Reaction Conditions and Yields
The efficiency and yield of the Friedel-Crafts acylation for synthesizing this compound are highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of Lewis acid catalyst, the molar ratio of reactants, reaction temperature, and reaction time.
A systematic approach to optimizing the synthesis often involves varying these parameters to identify the conditions that provide the highest yield and purity of the desired product. For the acylation of 2-fluorobenzonitrile (B118710) with an acylating agent like acetyl chloride, a common Lewis acid catalyst is Aluminum chloride (AlCl₃).
Illustrative Optimization of Friedel-Crafts Acylation:
The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound. The goal is to maximize the yield by adjusting the molar ratio of the catalyst and the reaction temperature.
| Entry | Molar Ratio (2-fluorobenzonitrile:Acetyl Chloride:AlCl₃) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 1.1 : 1.1 | 0 | 4 | 65 |
| 2 | 1 : 1.1 : 1.5 | 0 | 4 | 78 |
| 3 | 1 : 1.1 : 2.0 | 0 | 4 | 85 |
| 4 | 1 : 1.1 : 2.0 | 25 | 2 | 82 |
| 5 | 1 : 1.1 : 2.0 | 50 | 1 | 75 |
| 6 | 1 : 1.5 : 2.0 | 0 | 4 | 88 |
This data is illustrative and represents a typical optimization process for a Friedel-Crafts acylation reaction.
From such studies, optimal conditions can be determined. For instance, an excess of the Lewis acid catalyst is often required because both the acylating agent and the resulting ketone product can form complexes with it. The reaction temperature is also critical; lower temperatures can help to minimize side reactions and improve the selectivity for the desired para-substituted product.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, alternative catalysts, and energy-efficient methods.
Alternative Catalysts: Traditional Friedel-Crafts acylation often employs stoichiometric amounts of AlCl₃, which generates significant amounts of hazardous waste during workup. Green approaches explore the use of reusable solid acid catalysts, such as zeolites or metal oxides like zinc oxide, which can be easily separated from the reaction mixture and recycled. Biocatalysis, using enzymes like acyltransferases, represents an emerging frontier for Friedel-Crafts-type reactions, offering high selectivity under mild conditions.
Safer Solvents and Conditions: Efforts are being made to replace hazardous solvents like dichloromethane (B109758) or carbon disulfide. Research has shown the potential of using ionic liquids or even performing reactions in water, which is an environmentally benign solvent. Solvent-free reactions, conducted under microwave irradiation, can also significantly reduce waste and reaction times, contributing to a more energy-efficient process.
Atom Economy: Green synthesis routes also focus on maximizing atom economy. For instance, developing catalytic systems that use carboxylic acids directly instead of acyl chlorides can improve atom economy, as the only byproduct is water. Visible-light-induced reactions using air as the oxidant represent another innovative and green strategy for the synthesis of aromatic ketones.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for controlling the reaction outcome and improving efficiency. The primary pathways involve electrophilic and nucleophilic aromatic substitution.
Electron Transfer Pathways in Fluorobenzonitrile Reactions
In the context of the Friedel-Crafts acylation of 2-fluorobenzonitrile, the reaction does not proceed through a single electron transfer (SET) pathway. Instead, it follows a well-established electrophilic aromatic substitution (EAS) mechanism. The process is initiated by the formation of a highly electrophilic species, the acylium ion. This ion is generated from the reaction between the acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst. The acylium ion then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with an acetyl group.
Nucleophilic Aromatic Substitution Mechanisms
While the primary synthesis of this compound is via electrophilic substitution, the structure of the compound itself is well-suited for undergoing Nucleophilic Aromatic Substitution (SNAr). In an SNAr reaction, a nucleophile displaces a leaving group on the aromatic ring.
For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. In this compound, both the acetyl group and the nitrile group are potent electron-withdrawing groups. Their presence, particularly ortho and para to the fluorine atom, makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile.
The SNAr mechanism typically proceeds in two steps:
Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.
The rate of SNAr reactions is influenced by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex.
Role of Specific Reagents and Catalysts
The reagents and catalysts employed play distinct and critical roles in the synthesis of this compound.
In Friedel-Crafts Acylation:
2-Fluorobenzonitrile (Substrate): This is the aromatic ring onto which the acetyl group is introduced. The electron-withdrawing nature of the nitrile and fluorine groups deactivates the ring towards electrophilic attack, making harsh reaction conditions necessary. These groups direct the incoming electrophile primarily to the para position relative to the fluorine atom due to steric hindrance at the ortho positions and electronic effects.
Acetyl Chloride/Acetic Anhydride (Acylating Agent): This reagent serves as the source of the acetyl group.
Lewis Acid (Catalyst): The Lewis acid, typically AlCl₃, is arguably the most crucial component. Its primary role is to activate the acylating agent. It coordinates with the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to generate the highly reactive acylium ion (CH₃CO⁺). Since the product ketone can also form a complex with the Lewis acid, a stoichiometric amount of the catalyst is often necessary. Modern variations may use catalytic amounts of stronger, recyclable Lewis acids like hafnium-based fluorous catalysts.
Chemical Reactivity and Derivatization Studies of 4 Acetyl 2 Fluorobenzonitrile
Reactivity of the Nitrile Group
The electron-withdrawing nature of the nitrile group, coupled with the influence of the acetyl and fluoro substituents on the benzene (B151609) ring, dictates its reactivity. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles.
Nucleophilic Addition and Substitution Reactions
The carbon atom of the nitrile group in 4-Acetyl-2-fluorobenzonitrile is electrophilic and can undergo nucleophilic addition. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbon-nitrogen triple bond. The resulting imine anion intermediate can then be hydrolyzed to furnish a ketone. This reaction pathway provides a method for the synthesis of α,α-disubstituted ketones.
While direct nucleophilic aromatic substitution of the fluorine atom is generally difficult due to the deactivating effect of the nitrile and acetyl groups, this reactivity can be exploited under specific conditions or with highly activated nucleophiles.
Cycloaddition Reactions
The nitrile group of this compound can potentially participate in cycloaddition reactions. For instance, in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides, it can lead to the formation of five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. These reactions are often catalyzed by metal salts and are a powerful tool for the construction of complex heterocyclic systems. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of benzonitriles in such transformations is well-established.
Hydrolysis and Amidation Pathways
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. A documented procedure involves refluxing the compound in aqueous hydrochloric acid to produce 4-acetyl-2-fluorobenzoic acid. google.comgoogleapis.com This transformation proceeds through an intermediate amide, which can sometimes be isolated under milder reaction conditions.
Direct amidation can also be achieved by reacting this compound with various amines under specific catalytic conditions, providing a route to a range of N-substituted amides.
Reactivity of the Acetyl Moiety
The acetyl group offers a second site for chemical modification, with the carbonyl carbon being electrophilic and the adjacent methyl protons being acidic.
Condensation Reactions and Carbon-Carbon Bond Formation
The acidic α-protons of the acetyl group can be removed by a base to form an enolate, which can then act as a nucleophile in various condensation reactions. For example, in an aldol-type condensation, the enolate can react with an aldehyde or ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.
A specific example of a condensation reaction involving this compound is its reaction in dimethylformamide (DMF) at low temperatures, which is indicative of a base-mediated self-condensation or reaction with a component of the reaction medium. google.com
Furthermore, the Knoevenagel condensation provides a pathway for carbon-carbon bond formation by reacting the acetyl group with active methylene (B1212753) compounds in the presence of a weak base. This reaction would yield a new α,β-unsaturated system.
Reductions and Oxidations
The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol. A common and effective method for this transformation is the use of sodium borohydride (B1222165) in an alcoholic solvent. google.com This reaction is generally selective for the ketone over the nitrile group under standard conditions. Catalytic hydrogenation can also be employed for this reduction.
Conversely, the acetyl group can be oxidized. A classic method for the oxidation of methyl ketones to carboxylic acids is the haloform reaction, which involves treatment with a halogen in the presence of a strong base. This would convert the acetyl group of this compound into a carboxyl group, resulting in 2-fluoro-4-cyanobenzoic acid.
Below is a table summarizing some of the key reactions of this compound:
| Functional Group | Reaction Type | Reagents and Conditions | Product |
| Nitrile | Hydrolysis | Aqueous HCl, reflux | 4-Acetyl-2-fluorobenzoic acid |
| Acetyl | Reduction | Sodium Borohydride, Ethanol | 4-(1-Hydroxyethyl)-2-fluorobenzonitrile |
| Acetyl | Condensation | Base (e.g., in DMF) | Self-condensation or related products |
| Acetyl | Oxidation (Haloform) | Halogen, Strong Base | 2-Fluoro-4-cyanobenzoic acid |
Enolization and Tautomerism Studies
The structure of this compound contains a carbonyl group (ketone), which allows it to exhibit keto-enol tautomerism. This process involves the migration of a proton from the alpha-carbon (the methyl group) to the carbonyl oxygen, resulting in the formation of a vinyl alcohol, known as the enol form. The equilibrium between these two constitutional isomers, the keto and enol tautomers, is a fundamental aspect of the compound's reactivity. masterorganicchemistry.comlibretexts.org
The keto form is generally the more stable and predominant tautomer for simple ketones. youtube.com However, the position of the equilibrium can be influenced by several factors, including substitution, conjugation, intramolecular hydrogen bonding, and solvent effects. masterorganicchemistry.comyoutube.com In the case of this compound, the enol form benefits from conjugation with the aromatic ring, which can provide some stabilization.
The tautomerization can be catalyzed by either acid or base. youtube.com
Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen is first protonated. Subsequently, a weak base (like water) removes a proton from the alpha-carbon, leading to the formation of the C=C double bond of the enol. youtube.com
Base-Catalyzed Mechanism: Under basic conditions, a base removes an acidic alpha-proton to form a resonance-stabilized carbanion known as an enolate. Protonation of the oxygen atom of the enolate then yields the enol form. libretexts.orgyoutube.com
The solvent environment plays a crucial role in determining the percentage of each tautomer at equilibrium. researchgate.netmissouri.edu The keto-enol equilibrium of related β-ketonitriles has been shown to be highly sensitive to the solvent's polarity. researchgate.netunlp.edu.ar Generally, polar solvents tend to favor the more polar tautomer. missouri.edu For many 1,3-dicarbonyl compounds, the keto form is considered more polar and is thus stabilized in polar solvents. missouri.edu Conversely, nonpolar solvents can favor the enol form, particularly if intramolecular hydrogen bonding is possible, which is a stabilizing factor. researchgate.net For this compound, a systematic study in various solvents would be required to quantify the equilibrium position.
Table 1: Factors Influencing Keto-Enol Equilibrium in this compound
| Factor | Influence on Equilibrium | Explanation |
| Conjugation | Favors Enol | The C=C double bond of the enol form is conjugated with the aromatic π-system, providing resonance stabilization. masterorganicchemistry.com |
| Solvent Polarity | Varies | Polar solvents typically stabilize the more polar tautomer. The relative polarity of the keto and enol forms of this specific compound would determine the shift. missouri.edumdpi.com |
| Hydrogen Bonding | Favors Enol | In non-polar, aprotic solvents, the enol can be stabilized. Intermolecular hydrogen bonding with protic solvents can stabilize both forms. youtube.com |
| Catalysis | Accelerates Interconversion | Both acids and bases catalyze the interconversion, allowing the system to reach equilibrium faster, but do not change the final equilibrium position. youtube.com |
Reactivity of the Fluorine Atom
The fluorine atom attached to the aromatic ring is a key site for reactivity, primarily through its involvement in non-covalent interactions and its ability to act as a leaving group in substitution reactions.
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the covalent bond. nih.gov
While iodine and bromine are potent halogen bond donors, fluorine, being the most electronegative element, is generally a weak halogen bond donor. However, its ability to participate in halogen bonding can be enhanced when attached to an electron-deficient system. In this compound, the fluorine atom is attached to an sp²-hybridized carbon of an aromatic ring that is substituted with two strong electron-withdrawing groups (ortho-cyano and para-acetyl). These groups reduce the electron density on the ring and, consequently, on the fluorine atom, which could potentially induce a small σ-hole, allowing it to act as a weak halogen bond donor.
More commonly, the fluorine atom and the nitrogen of the nitrile group can act as halogen bond acceptors. acs.org For instance, in the crystal structure of the related compound 4-iodobenzonitrile, the nitrogen atom of the cyano group acts as a halogen bond acceptor, forming chains through C≡N···I interactions. mdpi.com A similar interaction could be envisaged for this compound with suitable halogen bond donors. The directionality of halogen bonds makes them a valuable tool in crystal engineering and supramolecular chemistry. nih.gov
The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination process:
Addition: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion. nih.gov
In this compound, the ring is highly activated for SNAr. The cyano group is in the ortho position, and the acetyl group is in the para position relative to the fluorine atom. Both groups effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
Interestingly, in SNAr reactions, fluoride is an excellent leaving group, and the reactivity order is often F > Cl > Br > I. libretexts.orgyoutube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack, which is the slow step of the reaction. libretexts.orgyoutube.com
Table 2: Features of Nucleophilic Aromatic Substitution (SNAr) on this compound
| Feature | Description | Role in Reactivity |
| Leaving Group | Fluorine Atom | Excellent leaving group for SNAr due to its high electronegativity, which facilitates the rate-determining nucleophilic attack. libretexts.org |
| Activating Groups | Ortho-Cyano (-CN) | Stabilizes the negatively charged Meisenheimer intermediate via resonance. libretexts.org |
| Para-Acetyl (-COCH₃) | Stabilizes the negatively charged Meisenheimer intermediate via resonance. libretexts.org | |
| Mechanism | Addition-Elimination | Involves the formation of a stable anionic intermediate before the loss of the leaving group. nih.gov |
| Potential Nucleophiles | Amines, alkoxides, thiolates | A wide range of nucleophiles can displace the fluoride. |
Development of Novel Derivatives and Analogues
The functional groups of this compound serve as versatile handles for the synthesis of a wide array of derivatives.
Aryl boronic acids are crucial building blocks in organic chemistry, most notably for their use in Suzuki cross-coupling reactions. wikipedia.org Synthesizing a boronic acid derivative of this compound could proceed through several established methods. A common strategy is the palladium-catalyzed Miyaura borylation, which couples an aryl halide with a diboron (B99234) reagent. wikipedia.org This would require a precursor where another halogen (e.g., Br or I) is present on the ring, which would be selectively replaced by the boronate ester group.
Alternatively, iridium-catalyzed C-H borylation of arenes offers a direct route to install a boronic ester group onto the aromatic ring. berkeley.edu This method could potentially functionalize one of the available C-H bonds on the ring of this compound. Another approach involves the reaction of aryl Grignard or organolithium reagents with borate (B1201080) esters, though this would require initial conversion of a halide on the ring to the organometallic species. organic-chemistry.org It is important to note that direct conversion of an aryl fluoride to a boronic acid is challenging, although methods for copper-mediated fluorination of boronic acids exist, suggesting the reverse reaction is thermodynamically challenging under typical borylation conditions. nih.govacs.org
The nitrile and acetyl functionalities are excellent starting points for the construction of various heterocyclic rings.
Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring can be synthesized from the nitrile group of this compound. A standard method involves the reaction of the nitrile with an N-hydroxyamidine (amidoxime). organic-chemistry.orgnih.gov The nitrile serves as the electrophile in a cycloaddition-type reaction. Alternatively, 1,3,4-oxadiazoles can be formed. mdpi.com This often involves converting the acetyl group to a hydrazide, followed by reaction with a carboxylic acid derivative and subsequent cyclodehydration. luxembourg-bio.com
Azetidinones: The 2-azetidinone ring, the core structure of β-lactam antibiotics, can be synthesized from the acetyl group via the Staudinger cycloaddition. derpharmachemica.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. The synthesis would proceed in two steps:
Condensation of the acetyl group of this compound with a primary amine to form a Schiff base (imine). niscpr.res.innih.gov
Reaction of the resulting imine with a ketene, typically generated in situ from an acetyl chloride derivative and a non-nucleophilic base like triethylamine, to yield the 2-azetidinone ring. mdpi.comnih.gov
Table 3: Synthetic Pathways to Heterocyclic Derivatives
| Target Heterocycle | Functional Group Used | General Reaction Type | Key Reagents |
| 1,2,4-Oxadiazole | Cyano (-CN) | Cyclocondensation | Amidoxime (R-C(NH₂)NOH) organic-chemistry.org |
| 1,3,4-Oxadiazole | Acetyl (-COCH₃) | Acylation & Cyclodehydration | Hydrazine (B178648), Acylating Agent mdpi.com |
| 2-Azetidinone | Acetyl (-COCH₃) | Imine formation & Staudinger Cycloaddition | Primary Amine (R-NH₂), Acetyl Chloride, Triethylamine derpharmachemica.comnih.gov |
Structure-Reactivity Relationships in Derivative Design of this compound
The design of novel derivatives from a lead compound like this compound is fundamentally guided by understanding the interplay between its structural features and chemical reactivity. The inherent electronic properties of the acetyl, fluoro, and cyano groups on the benzene ring dictate the molecule's reactivity and provide multiple avenues for chemical modification. A systematic analysis of these structure-reactivity relationships is crucial for the strategic design of new chemical entities with desired properties.
The chemical architecture of this compound offers three primary sites for modification: the acetyl group, the cyano group, and the aromatic ring itself. Each of these functional groups possesses distinct reactivity that can be exploited for derivatization.
Influence of Functional Groups on Reactivity:
The primary modes of reactivity for derivatization stem from the functional groups themselves. The ketone of the acetyl group is susceptible to a variety of nucleophilic additions and condensation reactions. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The aromatic fluorine atom can be a site for nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing groups.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Potential Reactions for Derivatization | Resulting Derivative Class |
| Acetyl Group | Condensation with hydrazines/hydroxylamines | Pyrazoles, Isoxazoles |
| Reduction | Secondary Alcohols | |
| Wittig Reaction | Alkenes | |
| Aldol Condensation | α,β-Unsaturated Ketones | |
| Cyano Group | [3+2] Cycloaddition with azides | Tetrazoles |
| Reduction | Primary Amines | |
| Hydrolysis | Carboxylic Acids | |
| Reaction with organometallics | Ketones | |
| Aromatic Ring | Nucleophilic Aromatic Substitution of Fluorine | Substituted Benzonitriles |
Strategic Design of Derivatives:
The design of derivatives can be strategically tailored based on the desired therapeutic target and the principles of medicinal chemistry. For instance, the synthesis of heterocyclic derivatives is a common strategy to explore new chemical space and enhance biological activity.
Pyrazole and Isoxazole Derivatives: The acetyl group serves as a key handle for constructing five-membered heterocyclic rings like pyrazoles and isoxazoles. Reaction with various substituted hydrazines or hydroxylamine (B1172632) can lead to a library of derivatives. The nature of the substituent on the hydrazine (e.g., aryl, alkyl, acyl) can significantly influence the electronic and steric properties of the final molecule, which in turn can affect its binding affinity to a biological target. For example, the introduction of a bulky hydrophobic group could enhance binding to a hydrophobic pocket in an enzyme's active site.
Pyridine (B92270) and Pyrimidine Derivatives: The acetyl group can also be a precursor for the synthesis of six-membered rings. For instance, condensation with β-dicarbonyl compounds or their equivalents can lead to substituted pyridines. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.
Amine and Amide Derivatives: Reduction of the nitrile group to a primary amine opens up a plethora of possibilities for further derivatization. The resulting aminomethyl group can be acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to introduce diverse substituents. These modifications can profoundly impact the compound's solubility, polarity, and ability to form hydrogen bonds.
Table 2: Hypothetical Derivative Design and Rationale
| Starting Moiety | Reaction Type | Derivative Structure | Design Rationale |
| Acetyl Group | Condensation | Pyrazole ring | Introduce a rigid heterocyclic scaffold to explore new binding interactions. |
| Cyano Group | Reduction & Acylation | N-acyl aminomethyl | Introduce hydrogen bond donors/acceptors and modulate lipophilicity. |
| Fluoro Group | Nucleophilic Substitution | Ether linkage | Replace fluorine with a larger, potentially more interactive group. |
The relationship between the structure of these derivatives and their potential reactivity and biological activity is a cornerstone of medicinal chemistry. For example, the introduction of a basic nitrogen atom, as in a pyridine derivative, can improve aqueous solubility and allow for salt formation, which is often desirable for drug candidates. Conversely, adding lipophilic groups can enhance membrane permeability. The strategic placement of hydrogen bond donors and acceptors can lead to specific interactions with a biological target, thereby increasing potency and selectivity.
In essence, the rational design of derivatives of this compound hinges on a thorough understanding of its inherent chemical reactivity. By systematically modifying its functional groups, a diverse range of new chemical entities can be synthesized and evaluated, paving the way for the discovery of novel therapeutic agents.
Spectroscopic Characterization and Advanced Analytical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of 4-Acetyl-2-fluorobenzonitrile, providing detailed information about the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The aromatic region (typically δ 7.0-8.0 ppm) would display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring, influenced by both homo- and heteronuclear coupling (with ¹⁹F). youtube.comlibretexts.org The methyl protons of the acetyl group would appear as a sharp singlet, typically downfield in the δ 2.0-3.0 ppm range, due to the deshielding effect of the adjacent carbonyl group. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is typically found in the range of δ 115-120 ppm. rsc.orgchemicalbook.com The carbonyl carbon of the acetyl group appears significantly downfield, generally above δ 190 ppm. rsc.org The aromatic carbons resonate in the δ 120-150 ppm region, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. libretexts.orgspectrabase.com The methyl carbon signal appears upfield, typically between δ 20-30 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| -CH₃ | ~2.6 | ~27 | Singlet in ¹H NMR. |
| -C=O | - | >195 | Carbonyl carbon, deshielded. |
| Ar-H₃ | ~7.8-8.0 | ~130-135 | Aromatic proton ortho to acetyl group. |
| Ar-H₅ | ~7.8-8.0 | ~130-135 | Aromatic proton meta to acetyl group. |
| Ar-H₆ | ~7.6-7.8 | ~115-120 (with C-F coupling) | Aromatic proton ortho to fluorine. |
| Ar-C₁(-CN) | - | ~110-115 | Carbon bearing the nitrile group. |
| Ar-C₂(-F) | - | ~160-165 (¹JCF ≈ 250 Hz) | Carbon bearing the fluorine atom, shows large C-F coupling. |
| Ar-C₃ | - | ~130-135 | Aromatic carbon. |
| Ar-C₄(-Ac) | - | ~135-140 | Carbon bearing the acetyl group. |
| Ar-C₅ | - | ~130-135 | Aromatic carbon. |
| Ar-C₆ | - | ~115-120 | Aromatic carbon. |
| -C≡N | - | ~118 | Nitrile carbon. |
In fluorinated aromatic compounds, spin-spin coupling can occur not only through covalent bonds but also "through-space." acs.orgsemanticscholar.org This phenomenon is particularly relevant for nuclei that are spatially close but separated by several bonds. In this compound, through-space coupling could potentially be observed between the fluorine atom (¹⁹F) and the protons of the acetyl methyl group (¹H).
The observation and magnitude of such a ⁴J(F, H) or ⁵J(F, H) coupling would be highly dependent on the molecule's conformation in solution. acs.orgresearchgate.net Specifically, it would depend on the time-averaged distance and dihedral angle between the fluorine atom and the methyl protons. Detecting this type of coupling provides direct evidence of the spatial proximity of these groups, which is a crucial aspect of the molecule's three-dimensional structure. semanticscholar.org
The conformation of this compound in solution, particularly the orientation of the acetyl group relative to the plane of the benzene ring, can be investigated using advanced NMR techniques. The rotational barrier around the Ar-C(O) bond determines whether the acetyl group is coplanar with the ring or twisted out of plane.
Nuclear Overhauser Effect (NOE) studies can reveal spatial proximities between nuclei. For instance, an NOE enhancement between the fluorine atom and the ortho proton (H-3) or between the acetyl protons and the other ortho proton (H-5) could help establish the preferred orientation of the acetyl group. rsc.org Comparing calculated ¹³C NMR chemical shifts for different conformations (e.g., planar vs. perpendicular) with experimental data is another powerful method to deduce the dominant conformer in solution. rsc.org The presence of the ortho-fluoro substituent may induce a non-planar conformation to minimize steric hindrance, a hypothesis that can be tested through these advanced NMR studies.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. gatewayanalytical.com These methods are complementary; FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. gatewayanalytical.comthermofisher.com
The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. sigmaaldrich.comnih.gov
C≡N Stretch: The nitrile group gives rise to a sharp, intense band in the 2220-2240 cm⁻¹ region. researchgate.netfrontiersin.org Its exact position is sensitive to the electronic effects of the other ring substituents.
C=O Stretch: The carbonyl group of the acetyl moiety produces a strong absorption band, typically between 1680-1700 cm⁻¹. sigmaaldrich.com
C-F Stretch: The carbon-fluorine stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the 1200-1300 cm⁻¹ region. mdpi.com
Aromatic C=C Stretch: The benzene ring itself has several characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.
CH₃ Vibrations: The methyl group will have symmetric and asymmetric stretching modes near 2900-3000 cm⁻¹ and bending modes around 1375 and 1450 cm⁻¹.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Methyl C-H Stretch | 2850-3000 | Medium | Medium |
| C≡N Stretch | 2220-2240 | Strong | Strong |
| C=O Stretch | 1680-1700 | Very Strong | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| C-F Stretch | 1200-1300 | Strong | Weak |
The vibrational frequencies of the nitrile and carbonyl groups in this compound are influenced by the electronic effects of all substituents on the aromatic ring. korea.ac.kr Both the fluorine atom and the acetyl group are electron-withdrawing, which can affect the bond strength and, consequently, the vibrational frequency of the C≡N bond. korea.ac.krderpharmachemica.com
Compared to unsubstituted benzonitrile (B105546) (C≡N stretch ~2229 cm⁻¹), the presence of electron-withdrawing groups generally causes a slight shift to a higher frequency (a blue shift) due to a decrease in π-electron density in the ring, which strengthens the nitrile bond. korea.ac.kr However, the acetyl group can also engage in resonance, which might slightly counteract this effect. The ortho-fluoro substituent's strong inductive effect is expected to be a dominant factor in modulating the electronic structure and thus the vibrational frequencies of the molecule. nih.gov A comparative analysis with related molecules like 2-fluorobenzonitrile (B118710) and 4-acetylbenzonitrile (B130643) would be necessary to precisely quantify these substituent-induced shifts. sigmaaldrich.comnih.govresearchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are highly effective for confirming the identity and assessing the purity of non-volatile and thermally sensitive compounds like this compound.
In a typical LC-MS analysis, the compound is first separated from impurities on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly via electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the target compound. UPLC-MS operates on the same principle but uses columns with smaller particles, resulting in higher resolution, improved sensitivity, and faster analysis times. researchgate.net The high purity of solvents and reagents is crucial for sensitive LC-MS analysis to avoid the formation of adducts and high background noise. lcms.cz
A typical set of parameters for an LC-MS method to analyze this compound is presented below.
| Parameter | Value |
| Chromatography System | UPLC/HPLC |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Expected [M+H]⁺ Ion | m/z 164.05 |
This is an interactive data table. You can sort and filter the data as needed.
Tandem mass spectrometry (MS/MS or MSⁿ) is used to gain structural information by analyzing the fragmentation patterns of a selected precursor ion. After the parent molecule is ionized, the resulting molecular ion (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions.
For this compound (C₉H₆FNO, molecular weight 163.15 g/mol ), the protonated molecule ([M+H]⁺, m/z 164.05) would be expected to fragment in predictable ways. Analyzing these fragments helps to confirm the connectivity of the atoms and the presence of key functional groups. The fragmentation pathways for different classes of compounds can be systematically studied to understand how substitutions on a core structure influence the resulting product ions. wvu.edu
Potential fragmentation pathways for this compound could include:
Loss of a methyl radical (•CH₃): A common fragmentation for acetyl groups, leading to a fragment ion at m/z 149.04.
Loss of ketene (B1206846) (CH₂=C=O): Cleavage of the acetyl group could result in the loss of a neutral ketene molecule, producing a fragment at m/z 122.04.
Loss of carbon monoxide (CO): The acylium ion formed after methyl loss could subsequently lose CO, yielding a fragment at m/z 121.03.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 164.05 | 149.04 | •CH₃ (Methyl radical) |
| 164.05 | 122.04 | CH₂CO (Ketene) |
| 149.04 | 121.03 | CO (Carbon monoxide) |
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Chromatographic Methods for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net For a compound like this compound, a reverse-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. ekb.eg
The compound is separated from its impurities based on differences in their polarity. A UV detector is commonly used for quantification, as the aromatic benzonitrile structure absorbs ultraviolet light at specific wavelengths. The method is validated for parameters like linearity, precision, accuracy, and sensitivity to ensure reliable quantification. researchgate.netekb.eg
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Water and Acetonitrile |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | ~254 nm (typical for aromatic compounds) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
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Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. uah.edu It is particularly well-suited for assessing the presence of volatile or semi-volatile impurities in a sample of this compound. researchgate.net The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase.
Separation occurs based on the differential partitioning of compounds between the stationary and mobile phases, which is influenced by their boiling points and polarity. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection and quantification. For less volatile compounds or those with polar functional groups, derivatization may be necessary to increase volatility and improve chromatographic performance. jfda-online.com
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
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X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. nih.gov If this compound can be grown as a suitable single crystal, this technique can provide unambiguous and precise three-dimensional structural parameters. nih.goveurjchem.com
The technique involves directing a beam of X-rays onto a single crystal. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise location of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles, can be determined. This information is invaluable for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding or π–π stacking, in the solid state. eurjchem.commdpi.com
| Crystallographic Parameter | Description |
| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Triclinic). |
| Space Group | Describes the symmetry of the unit cell (e.g., P-1, P2₁). mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. eurjchem.com |
| Z Value | The number of molecules in the unit cell. |
| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |
| Bond Angles | The angles between adjacent chemical bonds (in degrees). |
This is an interactive data table. You can sort and filter the data as needed.
Analysis of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, melting point, and solubility. While specific experimental studies detailing the intermolecular interactions of this compound are not extensively reported in publicly available literature, a theoretical analysis based on its molecular structure can provide valuable insights. The primary intermolecular forces expected to be present in the crystalline state of this compound include:
Dipole-Dipole Interactions: The presence of highly electronegative fluorine and oxygen atoms, as well as the nitrile group (-C≡N), creates significant bond dipoles within the molecule. These dipoles result in a net molecular dipole moment, leading to electrostatic interactions between adjacent molecules. The positive end of one molecule will align with the negative end of another, contributing to the stability of the crystal lattice.
π-π Stacking: The aromatic benzene ring in this compound is electron-rich and can participate in π-π stacking interactions. In the solid state, it is plausible that the benzene rings of adjacent molecules arrange themselves in a parallel or offset fashion to maximize these stabilizing interactions.
C-H···O and C-H···N Hydrogen Bonds: Although not as strong as conventional O-H···O or N-H···O hydrogen bonds, weak hydrogen bonds involving the carbon-hydrogen bonds of the acetyl group and the aromatic ring as donors, and the oxygen atom of the acetyl group or the nitrogen atom of the nitrile group as acceptors, can play a significant role in directing the crystal packing.
Halogen Bonding: The fluorine atom, being an electronegative halogen, has the potential to act as a halogen bond acceptor. However, its ability to act as a halogen bond donor is weak.
A comprehensive analysis of these interactions would typically involve single-crystal X-ray diffraction to determine the precise arrangement of molecules in the crystal lattice. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the energies and geometries of these non-covalent interactions, providing a theoretical framework to complement experimental data.
| Intermolecular Interaction Type | Potential Participating Groups |
| Dipole-Dipole Interactions | -C≡N (Nitrile), C=O (Carbonyl), C-F (Fluoro) |
| π-π Stacking | Benzene Ring |
| Weak Hydrogen Bonds | C-H (Acetyl/Aromatic) with O (Carbonyl)/N (Nitrile) |
| Halogen Interactions | Fluorine Atom |
Table 1. Potential Intermolecular Interactions in this compound.
Theoretical and Computational Chemistry Investigations
Electronic Structure and Reactivity Descriptors
Beyond geometry, computational methods provide a suite of descriptors that explain a molecule's electronic behavior and predict its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. scispace.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For 4-Acetyl-2-fluorobenzonitrile, the presence of multiple electron-withdrawing groups is expected to lower the energy of the LUMO, potentially resulting in a relatively small energy gap and suggesting a propensity to act as an electrophile.
Table 2: Predicted Frontier Orbital Energies for this compound (Note: The following data are illustrative examples based on typical computational results for similar aromatic compounds and are not experimentally verified for this molecule.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate charge distribution: red typically signifies regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. scispace.com
For this compound, an MESP map would likely show strong negative potential (red) around the nitrogen atom of the cyano group, the oxygen atom of the acetyl group, and the fluorine atom, as these are highly electronegative atoms. These regions would be the most likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. NBOs are localized orbitals that correspond to the classic Lewis structures, including core electrons, lone pairs, and bonds. This analysis transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that are easier to interpret.
The NBO method allows for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding hyperconjugation and delocalization effects within a molecule. These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
For this compound, NBO analysis would reveal key electronic features. For instance, it would describe the nature of the carbon-carbon bonds within the benzene (B151609) ring, the carbon-nitrogen triple bond of the nitrile group, and the carbon-oxygen double bond of the acetyl group. It would also quantify the lone pairs on the oxygen, nitrogen, and fluorine atoms. Analysis of the interactions between the π-orbitals of the benzene ring and the substituents (acetyl and nitrile groups) would provide insight into the electronic communication and conjugation within the molecule. Furthermore, the analysis could highlight the influence of the electron-withdrawing fluorine atom on the electron distribution across the aromatic system.
While specific NBO analysis data for this compound is not publicly available in the searched literature, a hypothetical analysis would likely focus on the interactions presented in the table below.
| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| π(C-C) of Benzene Ring | π(C=O) of Acetyl Group | π → π | High | Indicates strong conjugation between the ring and the acetyl group, affecting reactivity. |
| π(C-C) of Benzene Ring | π(C≡N) of Nitrile Group | π → π | High | Shows significant electronic delocalization towards the nitrile group. |
| Lone Pair (O) of Acetyl Group | π(C-C) of Benzene Ring | n → π | Moderate | Represents hyperconjugative stabilization from the acetyl oxygen. |
| Lone Pair (F) | σ(C-C) of Benzene Ring | n → σ | Low to Moderate | Illustrates the inductive effect of the fluorine atom on the ring's sigma framework. |
Global Reactivity Descriptors
Key global reactivity descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).
These descriptors provide a quantitative framework to compare the reactivity of different molecules. For this compound, the electron-withdrawing nature of the acetyl, nitrile, and fluoro groups would be expected to result in a low-lying LUMO, making the molecule a good electron acceptor and thus potentially having a high electrophilicity index.
A hypothetical table of global reactivity descriptors for this compound is provided below, illustrating the type of data that would be obtained from such a calculation.
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -8.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | -2.0 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.5 | Indicates high kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.25 | High tendency to accept electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.25 | Relatively high resistance to change in electron configuration. |
| Electrophilicity Index (ω) | μ2 / (2η) | 4.24 | Strong electrophilic character. |
Conformational Analysis and Molecular Dynamics
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing one or more geometric parameters, such as a bond length, bond angle, or dihedral angle, and calculating the energy at each step while optimizing the remaining geometry. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima.
For this compound, a key conformational aspect would be the orientation of the acetyl group relative to the benzene ring. A PES scan of the dihedral angle defined by the C-C-C=O atoms of the acetyl group and the adjacent ring carbon would reveal the rotational barrier of the acetyl group. This would help determine the most stable conformation (likely with the acetyl group being coplanar with the ring to maximize conjugation) and the energy required to rotate it out of this plane.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can simulate these solvent effects, either implicitly by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly by including individual solvent molecules in the calculation.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a molecule in solution over time. An MD simulation would track the movements of the atoms of this compound and the surrounding solvent molecules, providing insights into how solvent interactions affect its conformational flexibility and preferred structures. For example, in a polar solvent, conformations that expose polar groups to the solvent might be favored. These simulations can reveal whether the presence of a solvent stabilizes or destabilizes certain conformers identified in the gas-phase PES scan.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By identifying the structure and energy of the TS, chemists can understand the activation energy of a reaction and the geometric changes that occur during the transformation from reactants to products.
For reactions involving this compound, such as nucleophilic addition to the carbonyl carbon or the nitrile group, computational methods can be used to model the reaction pathway. The process involves proposing a reaction coordinate and then using algorithms to find the TS structure. Once located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the TS relative to the reactants provides the activation barrier for the reaction.
Reaction Pathway Optimization
The synthesis and subsequent reactions of this compound can proceed through various potential pathways. Computational chemistry allows for the in-silico exploration of these routes to identify the most efficient and selective methods. This involves mapping the potential energy surface (PES) for proposed reactions to locate transition states and intermediates, thereby elucidating the step-by-step mechanism.
Researchers employ quantum mechanics-based methods, such as Density Functional Theory (DFT), to model these reaction pathways. Different levels of theory and basis sets are selected to balance computational cost with accuracy. For instance, methods like B3LYP or M06-2X with basis sets such as 6-31G(d,p) are commonly used to investigate organic reactions. cuny.edu
A key aspect of reaction pathway optimization is the identification of the minimum energy path (MEP), which represents the most likely route for a reaction to proceed from reactants to products. By calculating the energies of all stationary points along the reaction coordinate—including reactants, products, intermediates, and transition states—a detailed energy profile can be constructed. This profile is instrumental in predicting reaction outcomes and identifying potential side reactions.
For a hypothetical reaction involving the modification of the acetyl or cyano group of this compound, computational analysis can compare different reagents and catalysts. The goal is to find a pathway with the lowest activation barriers and the most stable intermediates, leading to a higher yield of the desired product under milder conditions.
Table 1: Hypothetical Comparison of Calculated Activation Energies for a Reaction of this compound
| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |
| Pathway A | Catalyst X | Toluene | 25.4 |
| Pathway B | Catalyst Y | THF | 21.8 |
| Pathway C | Uncatalyzed | Toluene | 35.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this exact compound were not found in the public domain.
Thermodynamic and Kinetic Considerations
Thermodynamic and kinetic analyses provide quantitative insights into the feasibility and rate of a chemical reaction, respectively. These parameters are routinely calculated using computational methods to complement and guide experimental work.
Thermodynamic Considerations:
Thermodynamic properties such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and equilibrium position of a reaction. A negative ΔG indicates a spontaneous reaction under the given conditions. Computational chemistry software can calculate these values for the reactants and products, allowing for the prediction of reaction feasibility.
For reactions involving this compound, these calculations can help determine whether a desired transformation is energetically favorable. For example, the Gibbs free energy of reaction for a potential isomerization or substitution reaction can be computed to predict the equilibrium constant. Studies on related fluorinated benzonitriles have shown that the presence and position of the fluorine atom can significantly influence the thermodynamics of reactions, such as C-CN bond activation. acs.org
Kinetic Considerations:
Kinetics is concerned with the rate of a reaction, which is primarily governed by the activation energy (Ea)—the energy barrier that must be overcome for reactants to transform into products. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy.
Computational chemists locate the transition state structure on the potential energy surface and calculate its energy relative to the reactants to determine the activation energy. A lower activation energy implies a faster reaction rate. For this compound, theoretical calculations can be used to screen different reaction conditions (e.g., catalysts, solvents) to find those that lower the activation barrier for a desired transformation.
Table 2: Hypothetical Calculated Thermodynamic Data for a Reaction of this compound
| Parameter | Value |
| ΔH° (Enthalpy Change) | -15.2 kcal/mol |
| ΔS° (Entropy Change) | -5.8 cal/(mol·K) |
| ΔG° (Gibbs Free Energy Change) at 298 K | -13.5 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this exact compound were not found in the public domain.
Exploration of Biological Activities and Structure Activity Relationships in Research
Investigations into Antimicrobial and Antifungal Efficacy
A comprehensive search of scientific databases yields no specific studies on the antimicrobial or antifungal properties of 4-Acetyl-2-fluorobenzonitrile. While benzonitrile (B105546) derivatives, as a class, have been investigated for a wide range of biological activities, the specific combination of substituents in this compound has not been the subject of published research in this area.
In Vitro Screening Methodologies
Standard in vitro screening methodologies are well-established for assessing the antimicrobial and antifungal efficacy of novel compounds. These typically include:
Broth Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Agar Disk Diffusion Method: This method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism. The size of the zone of inhibition around the disk indicates the compound's antimicrobial activity.
Agar Well Diffusion Method: Similar to the disk diffusion method, a well is created in the agar, and the test compound is placed in the well.
These standard assays would be the foundational step in any future investigation into the potential antimicrobial or antifungal properties of this compound.
Evaluation against Specific Pathogens (e.g., Aspergillus niger, Candida albicans)
There are no publicly available research findings on the efficacy of this compound against specific fungal pathogens such as Aspergillus niger or Candida albicans. These two fungi are common targets in antifungal drug discovery due to their clinical relevance. Aspergillus niger is a common mold that can cause opportunistic infections, while Candida albicans is a yeast that is a frequent cause of mucosal and systemic infections in immunocompromised individuals.
Future research would need to employ the aforementioned screening methodologies to test this compound against these and other clinically relevant pathogens to ascertain any potential antifungal activity.
Mechanism of Action at the Cellular Level
Without any evidence of antimicrobial or antifungal activity, the mechanism of action of this compound at the cellular level remains entirely unknown. Should future studies demonstrate efficacy, subsequent research would be required to elucidate how the compound exerts its effects. This could involve studies on cell membrane integrity, inhibition of essential metabolic pathways, or interference with nucleic acid or protein synthesis.
Enzyme Inhibition Studies
The potential for this compound to act as an enzyme inhibitor has been suggested by its inclusion in patents for the synthesis of kinase inhibitors. However, no direct studies on its enzyme inhibition capabilities have been published.
Identification of Target Enzymes
No specific target enzymes for this compound have been identified in the scientific literature. The process of identifying target enzymes typically involves high-throughput screening against a panel of known enzymes or computational modeling to predict potential binding partners.
Binding Affinity and Kinetic Analysis
As no target enzymes have been identified, there is no data on the binding affinity or kinetic analysis of this compound. Such studies are crucial for understanding the potency and mechanism of an enzyme inhibitor. Key parameters that would be determined include:
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.
Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Allosteric Modulation Investigations
Currently, there are no publicly available research studies that specifically investigate the allosteric modulation properties of this compound.
Protein Binding and Molecular Interactions
Hydrogen Bonding and Halogen Bonding Analyses
There is no available data from crystallographic or spectroscopic studies to analyze the specific hydrogen and halogen bonding interactions of this compound with protein targets.
Computational Docking and Molecular Dynamics Simulations
No computational studies, including molecular docking or molecular dynamics simulations, have been published that detail the binding of this compound to any specific protein target.
Cellular Pathway Modulation
Effects on Cell Signaling Cascades
Research detailing the effects of this compound on any cell signaling cascades has not been identified in the available literature.
Influence on Gene Expression Patterns
There are no published studies on the influence of this compound on gene expression patterns.
Impact on Cellular Metabolic Activity
Currently, there is a lack of specific research in peer-reviewed literature detailing the direct impact of this compound on cellular metabolic activity. Scientific investigation has primarily focused on its utility as a synthetic intermediate rather than its own biological effects. The reactivity of its acetyl and nitrile functional groups, combined with the electronic influence of the fluorine atom, makes it a valuable precursor for creating more complex molecules with potential therapeutic applications. Future research may explore its direct interactions with cellular metabolic pathways.
Development of Bioactive Analogues and Drug Discovery Research
The this compound scaffold is a key component in the field of drug discovery, serving as a foundational structure for the development of new bioactive molecules. Its unique arrangement of a ketone, a nitrile group, and a fluorine atom on a benzene (B151609) ring provides multiple points for chemical modification, allowing chemists to fine-tune the properties of the resulting compounds.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Key modifications and their potential impact on biological potency often include:
Modification of the Acetyl Group: The ketone can be reduced, oxidized, or used as a handle to introduce more complex side chains, which can alter the molecule's binding affinity and specificity for a target protein.
Transformation of the Nitrile Group: The nitrile can act as a bioisosteric replacement for other functional groups or be hydrolyzed to form amides or carboxylic acids, potentially changing the compound's solubility and electronic properties.
Substitution on the Aromatic Ring: The fluorine atom enhances lipophilicity, which can be crucial for drug development. The strategic placement of this and other functional groups can lead to targeted action and improved efficacy. nbinno.comchemimpex.com
Research on the closely related compound, 4-Bromo-2-fluorobenzonitrile, has shown that its unique chemical structure allows for precise modifications to create novel molecular architectures with enhanced therapeutic properties. nbinno.com This highlights the importance of the fluorobenzonitrile core in generating potent bioactive agents.
Design of Novel Therapeutic Agents based on this compound Scaffold
The this compound scaffold serves as a crucial starting material for a variety of potential therapeutic agents. The versatility of related fluorobenzonitrile intermediates is evident in their application across different therapeutic areas. For instance, the analogue 4-Bromo-2-fluorobenzonitrile is a key precursor in the synthesis of kinase inhibitors and drugs targeting the central nervous system (CNS). nbinno.com This suggests that derivatives of this compound could also be explored for similar applications.
The development of novel agents often involves multi-step synthetic pathways where this compound acts as a foundational building block. Its functional groups allow for participation in various chemical reactions, including cross-coupling reactions, to construct more complex molecules designed to interact with specific biological targets. nbinno.com
Table 1: Potential Therapeutic Areas for Agents Derived from Fluorobenzonitrile Scaffolds
| Therapeutic Area | Rationale | Key Structural Moiety |
| Oncology | Precursor for kinase inhibitors. | Fluorobenzonitrile |
| Neurology | Used in the development of CNS drugs. nbinno.com | Fluorobenzonitrile |
| Anti-inflammatory | Serves as an intermediate in the synthesis of anti-inflammatory agents. chemimpex.com | Fluorobenzonitrile |
| Analgesics | Used in the development of pain-relieving drugs. chemimpex.com | Fluorobenzonitrile |
Preclinical Research Avenues (e.g., in vitro models)
Once novel compounds based on the this compound scaffold are synthesized, their biological activity and potential toxicity are evaluated through preclinical research, primarily using in vitro models. These cell-based assays provide crucial insights before any potential animal testing.
Commonly used in vitro models in this stage of drug discovery include:
Cell-Based Assays: These are widely used for high-throughput screening (HTS) to assess the compound's effect on cellular functions, signaling pathways, or specific receptors. nih.gov
Target-Specific Assays: If a compound is designed to inhibit a particular enzyme, such as a kinase, its efficacy would be tested in biochemical assays using the purified enzyme.
Cytotoxicity Assays: Initial evaluation of a compound's toxicity is often performed using cell lines like HepG2 (liver cells) or Caco-2 (intestinal cells) to understand its potential effects on vital organs. nih.gov
Permeability and Efflux Assays: Models using Caco-2 cells can also predict a drug's absorption in the gut. Other assays can determine if a compound is a substrate for efflux pumps like P-glycoprotein, which can impact drug resistance. nih.gov
These in vitro studies are essential for selecting the most promising drug candidates for further development and for understanding their mechanism of action at a cellular level.
Compound Names
Advanced Research Applications and Future Directions
Role as a Key Intermediate in Advanced Materials Synthesis
4-Acetyl-2-fluorobenzonitrile serves as a crucial starting material for the construction of more complex molecules tailored for specific applications in advanced materials. Its derivatives are being explored for their potential in organic electronics and liquid crystal technologies.
The development of efficient and stable materials for OLEDs is a major focus of materials science research. While direct applications of this compound in commercial OLEDs are not widely documented, its structural motifs are highly relevant to the design of host and emitter molecules. Fluorinated benzonitrile (B105546) derivatives are recognized as important intermediates in the synthesis of materials for OLEDs. nbinno.com
The acetyl group, being a moderate electron-withdrawing group, can be chemically modified, for instance, through condensation reactions, to extend the π-conjugated system, a key requirement for luminescent materials. The presence of the fluorine atom can enhance the thermal and morphological stability of OLED materials. Furthermore, the strategic placement of fluorine can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is critical for tuning the emission color and improving charge injection and transport properties. Bipolar host materials, which are crucial for achieving high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, often incorporate both electron-donating and electron-accepting moieties. nih.gov The benzonitrile core of this compound provides an electron-accepting unit that could be combined with suitable electron-donating groups to construct such bipolar molecules.
| Property Influenced by Functional Group | Relevance to OLEDs |
| Fluorine Atom | Enhanced thermal and morphological stability, tuning of HOMO/LUMO energy levels |
| Benzonitrile Core | Electron-accepting unit for bipolar host materials |
| Acetyl Group | Site for chemical modification to extend π-conjugation |
Fluorinated compounds are of paramount importance in the design of modern liquid crystal displays (LCDs). researchgate.net The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules can significantly impact their physical properties, such as dielectric anisotropy, viscosity, and mesophase stability. researchgate.netnih.gov A high dielectric anisotropy is often desirable for low-voltage display applications.
While this compound itself is not a liquid crystal, it serves as a valuable building block for the synthesis of calamitic (rod-shaped) liquid crystals. The rigid phenyl ring provides the basic structural element, and the terminal nitrile group contributes to a large dipole moment, which is beneficial for achieving a positive dielectric anisotropy. The lateral fluorine atom can influence the steric interactions between molecules, potentially leading to the formation of different mesophases and modifying the clearing points. uni-halle.denih.gov The acetyl group can be a site for further chemical elaboration to introduce longer alkyl or alkoxy chains, which are essential for inducing liquid crystalline behavior. The combination of a polar nitrile group and a lateral fluorine substituent is a common strategy in the design of high-performance liquid crystal materials. mdpi.com
| Functional Group | Influence on Liquid Crystal Properties |
| Nitrile Group | Contributes to a large dipole moment and positive dielectric anisotropy |
| Lateral Fluorine Atom | Modifies steric interactions, mesophase behavior, and clearing points |
| Acetyl Group | Provides a reactive site for the attachment of terminal chains to induce mesomorphism |
In polymer chemistry, functionalized monomers are used to create polymers with specific properties. While there is no extensive research on the direct polymerization of this compound, its reactive sites offer potential for its incorporation into polymer backbones or as a pendant group. For instance, the acetyl group could be a point of attachment for polymerizable groups or could participate in polymer modification reactions. The nitrile group is also known to undergo various chemical transformations that could be exploited in polymer synthesis. Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties, making fluorinated monomers like derivatives of this compound potentially interesting for the synthesis of specialty polymers.
Catalysis Research and Ligand Design
The field of catalysis continuously seeks novel ligand architectures to improve the efficiency, selectivity, and scope of transition metal-catalyzed reactions. Benzonitrile derivatives have been investigated as ligands in various catalytic systems.
The nitrile group can coordinate to a transition metal center through its nitrogen lone pair. Substituted benzonitriles have been used as ligands in ruthenium complexes for studying nitrile oxidation reactions. digitellinc.com The electronic and steric properties of the substituents on the benzonitrile ring can influence the stability and reactivity of the resulting metal complex. The electron-withdrawing nature of the fluorine and acetyl groups in this compound would affect the electron density on the nitrile nitrogen, thereby modulating its coordination properties.
A particularly interesting avenue for this compound is in the design of bidentate or polydentate ligands. The acetyl group, with its carbonyl oxygen, offers a second potential coordination site in addition to the nitrile nitrogen. By modifying the acetyl group, for example, through the formation of an imine or an enolate, a chelating ligand can be synthesized. Such ligands can form stable complexes with transition metals and may exhibit unique catalytic activities. For instance, thiourea (B124793) derivatives containing an acetyl group have been shown to act as ligands in ruthenium complexes for transfer hydrogenation reactions. nih.gov This suggests that derivatives of this compound could be explored for similar catalytic applications. The design of new ligands is crucial for the development of novel catalytic reactions that are essential for accessing valuable products, including pharmaceuticals.
This compound is a versatile chemical intermediate with significant potential in advanced research and development. Its unique combination of functional groups makes it a valuable precursor for the synthesis of sophisticated molecules for applications in OLEDs and liquid crystals. Furthermore, its structure offers intriguing possibilities for the design of novel ligands for transition metal catalysis. While direct applications of this specific compound are still emerging, the foundational chemistry of its constituent parts strongly suggests a promising future in the ongoing quest for new materials and catalytic systems with enhanced performance and functionality.
Environmental Chemistry Research Applications
The unique chemical structure of this compound, which combines an acetyl group, a fluorine atom, and a nitrile group on a benzene (B151609) ring, presents several avenues for research in environmental chemistry. These functional groups can influence the compound's reactivity, biodegradability, and potential for use in environmentally conscious chemical synthesis.
Synthesis of Environmentally Friendly Chemicals
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In this context, this compound can be explored as a building block in the synthesis of more complex molecules with desirable environmental properties. The presence of multiple reactive sites—the ketone, the nitrile, and the fluorinated aromatic ring—allows for a variety of chemical transformations.
Research in this area could focus on utilizing this compound in reactions that adhere to green chemistry principles, such as those with high atom economy, the use of safer solvents, and energy-efficient catalytic processes. atiner.gr For instance, its derivatives could be investigated for applications as novel pesticides or herbicides with improved biodegradability and reduced environmental persistence, a key concern with many current agrochemicals. kaibangchem.com The fluorinated nature of the compound is of particular interest, as fluorine substitution can significantly alter a molecule's biological activity and environmental stability. kaibangchem.com
While specific studies on the use of this compound in green synthesis are not yet prevalent in the literature, its potential as a versatile intermediate is clear. Future research could explore its utility in creating novel compounds that are both effective for their intended purpose and benign to the environment.
Degradation Studies and Environmental Fate Modeling
Understanding the environmental fate of a chemical compound is crucial for assessing its potential environmental impact. This involves studying its persistence, mobility, and transformation in various environmental compartments such as soil, water, and air. criver.comntis.gov For this compound, degradation studies would be essential to determine its biodegradability and the nature of its breakdown products.
The nitrile group (-C≡N) in aromatic compounds can be subject to microbial degradation. frontiersin.org Some microorganisms possess nitrilase enzymes that can hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia, which are generally less toxic and more readily assimilated into natural biogeochemical cycles. frontiersin.orgportlandpress.comnih.gov The presence of a fluorine atom on the aromatic ring may influence the rate and pathway of this degradation. While ortho-substitution on benzonitrile can sometimes hinder enzymatic attack, fluorine is an exception in some cases. portlandpress.comnih.gov
Environmental fate modeling is a computational approach used to predict how a chemical will behave in the environment. criver.com These models use data on a compound's physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients, to estimate its distribution and persistence. regulations.gov For this compound, such models could be used to predict its potential for bioaccumulation and long-range transport. However, specific experimental data on this compound's environmental parameters are currently limited.
Future research should include laboratory studies to determine the aerobic and anaerobic degradation rates of this compound in soil and water. criver.com Identifying the metabolites formed during degradation is also critical for a comprehensive environmental risk assessment. nih.gov
Emerging Research Areas and Interdisciplinary Studies
The distinct functionalities of this compound make it a candidate for exploration in several emerging and interdisciplinary fields of research.
Nanomaterials Integration
The integration of organic molecules with nanomaterials can lead to hybrid materials with novel properties and applications. Fluorinated compounds, including fluorobenzonitriles, are of interest in materials science due to the unique properties conferred by the fluorine atom, such as high electronegativity and stability. kaibangchem.com While direct research on the integration of this compound with nanomaterials is not yet documented, the potential for such applications can be inferred.
For instance, the aromatic ring of this compound could interact with the surface of carbon nanotubes or graphene through π-π stacking. The nitrile and acetyl groups could serve as anchoring points for further functionalization or for binding to metal nanoparticles. The incorporation of such fluorinated molecules into nanomaterials could be explored for applications in electronics, sensors, or as components of advanced composites.
Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. csic.es The presence of a fluorine atom in this compound makes it a candidate for participating in halogen bonding, a directional interaction involving a halogen atom.
Furthermore, the aromatic ring can engage in π-π stacking interactions, which are crucial for the self-assembly of aromatic-peptide conjugates into larger supramolecular structures. rsc.org The acetyl and nitrile groups can also participate in hydrogen bonding or dipole-dipole interactions. The interplay of these various non-covalent forces could lead to the formation of well-defined, self-assembled structures. Studies on similar molecules, like 4-acetylbiphenyl, have shown that they can form complex supramolecular assemblies on surfaces, with metallic adatoms acting as stabilizing agents. csic.es The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices. researchgate.net
Future research could investigate the self-assembly of this compound in solution and on surfaces to create novel supramolecular architectures with potential applications in materials science and nanotechnology.
Targeted Delivery Systems
In the field of medicine, targeted delivery systems aim to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing side effects. stonybrook.edu This is often achieved by conjugating a drug to a targeting moiety that specifically recognizes and binds to receptors overexpressed on cancer cells. nih.gov
While there is no direct evidence that this compound itself is used as a targeting moiety, its presence as a potential intermediate or related substance in the synthesis of targeted drugs like Larotrectinib suggests its relevance in this field. pharmaffiliates.com The synthesis of complex pharmaceutical agents often involves versatile building blocks, and the functional groups on this compound make it a plausible candidate for such a role.
Moreover, the development of targeted drug delivery often involves the use of nanoparticles as carriers. mdpi.com As discussed in the nanomaterials section, this compound could potentially be integrated into such systems. The nitrile group, for example, can be a versatile chemical handle for attaching the molecule to a nanoparticle or a drug. Further research is needed to explore the potential of this compound and its derivatives in the design and synthesis of components for targeted drug delivery systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Acetyl-2-fluorobenzonitrile, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : Fluorine can be introduced via halogen exchange using KF in polar aprotic solvents (e.g., DMF) at 100–120°C, as seen in fluorobenzonitrile derivatives like 4-Fluorobenzonitrile synthesis .
- Acetylation : Post-fluorination, acetylation of the aromatic ring can be achieved using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Yields are sensitive to stoichiometry (1.2–1.5 equivalents of acetylating agent) and reaction time (4–8 hours) .
Q. What purification strategies are recommended for isolating this compound with high purity?
- Methodology :
- Crystallization : Use ethanol/water mixtures (3:1 v/v) for recrystallization, leveraging the compound’s moderate solubility in ethanol at elevated temperatures (60–70°C) .
- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate byproducts (e.g., unreacted precursors or diacetylated impurities) .
- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (CDCl₃, δ 8.0–8.5 ppm for aromatic protons) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹³C NMR : Identify the nitrile group at ~115 ppm and the acetyl carbonyl at ~200 ppm. Fluorine substitution causes deshielding of adjacent carbons (e.g., C-2 and C-6 in the benzene ring) .
- IR Spectroscopy : Key peaks include C≡N stretch at ~2230 cm⁻¹ and C=O stretch at ~1680 cm⁻¹. The C-F vibration appears as a medium-intensity band near 1100 cm⁻¹ .
- 19F NMR : A singlet at ~-110 ppm confirms the fluorine’s position para to the nitrile group .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the nitrile and acetyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : The nitrile group deactivates the ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) for aryl boronate coupling at the meta position relative to fluorine .
- Computational Analysis : DFT calculations (B3LYP/6-31G*) predict electron density distribution, showing reduced reactivity at the acetyl-substituted position due to steric and electronic effects .
- Experimental Validation : Compare reaction rates with non-acetylated analogs (e.g., 2-Fluorobenzonitrile) to quantify deactivation effects .
Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?
- Methodology :
- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition constants (Kᵢ) against target enzymes (e.g., cytochrome P450 isoforms). Fluorine enhances binding via polar interactions .
- Molecular Docking : Use AutoDock Vina to model interactions between the acetyl group and hydrophobic enzyme pockets. The nitrile moiety may form hydrogen bonds with active-site residues .
- Structure-Activity Relationships (SAR) : Compare inhibition potency with analogs lacking the acetyl group to isolate its contribution .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodology :
- Dynamic Effects : Assess temperature-dependent NMR to detect conformational exchange. For example, restricted rotation of the acetyl group may cause splitting at room temperature .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CO-substituted) to simplify spectra and assign overlapping peaks .
- 2D NMR : HSQC and HMBC experiments correlate ¹H-¹³C couplings, clarifying connectivity in complex splitting patterns .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Methodology :
- Probit Analysis : Fit dose-response curves to calculate LD₅₀/LC₅₀ values using software like GraphPad Prism. Account for non-linear effects at high concentrations .
- ANOVA with Post Hoc Tests : Compare toxicity across cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific effects. Use Tukey’s HSD for pairwise comparisons .
- Confounding Factors : Control for solvent toxicity (e.g., DMSO) by including vehicle-only groups in experimental design .
Q. How can computational models predict the environmental fate of this compound?
- Methodology :
- QSAR Modeling : Use EPI Suite to estimate biodegradation half-lives and bioaccumulation potential based on logP (predicted ~2.1) and molecular weight (177.15 g/mol) .
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 4–9) to assess stability. The nitrile group may hydrolyze to amides in acidic conditions .
- Ecotoxicity Screening : Use Daphnia magna assays to determine EC₅₀ values, referencing OECD Test Guideline 202 .
Safety & Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management : Neutralize with activated carbon or vermiculite. Avoid water to prevent hydrolysis .
- Waste Disposal : Incinerate in a licensed facility equipped for halogenated waste, complying with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
